molecular formula C10H13NO B8812341 6-(Tert-butyl)picolinaldehyde

6-(Tert-butyl)picolinaldehyde

Cat. No.: B8812341
M. Wt: 163.22 g/mol
InChI Key: WEOQORGOLMAVLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(Tert-butyl)picolinaldehyde is a pyridine derivative featuring a tert-butyl group at the 6-position and an aldehyde functional group at the 2-position. Its molecular formula is C₁₁H₁₅NO, with a molecular weight of 177.24 g/mol. This compound is notable for its steric bulk due to the tert-butyl substituent, which influences its chemical reactivity and physical properties. It is frequently utilized in coordination chemistry and as a precursor in synthesizing ligands or complex organic frameworks. For instance, highlights its use in synthesizing 6,6'-(1,4-phenylene)bis(4-(tert-butyl)picolinaldehyde), a bis-aldehyde compound formed via palladium-catalyzed coupling reactions .

Properties

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

6-tert-butylpyridine-2-carbaldehyde

InChI

InChI=1S/C10H13NO/c1-10(2,3)9-6-4-5-8(7-12)11-9/h4-7H,1-3H3

InChI Key

WEOQORGOLMAVLE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=CC(=N1)C=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Picolinaldehyde Derivatives

Key Observations:
  • Electronic Effects: Electron-donating groups (e.g., dimethylamino at 4-position) enhance electron density on the pyridine ring, influencing binding affinity in biological systems. For example, 4-(dimethylamino)picolinaldehyde exhibits stronger SIRT2 inhibition (IC₅₀ = 1.3 µM) than its diethylamino counterpart (IC₅₀ = 17.2 µM), highlighting the role of substituent size and polarity .

Physicochemical Properties

  • Solubility: The tert-butyl group enhances lipophilicity, likely reducing water solubility compared to polar derivatives like 6-(hydroxymethyl)picolinaldehyde. This property influences solvent selection in syntheses (e.g., methanol for 6-(benzyloxy)picolinaldehyde in ) .
  • Thermal Stability : Steric bulk from tert-butyl groups may improve thermal stability, advantageous in high-temperature reactions (e.g., palladium-catalyzed couplings at 100°C in ) .

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